molecular formula C13H16BrNO5 B6178558 methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 2680539-19-7

methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B6178558
CAS RN: 2680539-19-7
M. Wt: 346.2
InChI Key:
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Description

Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H16BrNO5 and its molecular weight is 346.2. The purity is usually 95.
BenchChem offers high-quality methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate' involves the reaction of 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid with tert-butyl 2-oxo-2-(tert-butoxy)ethyl carbonate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl iodide to form the final product.", "Starting Materials": [ "5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid", "tert-butyl 2-oxo-2-(tert-butoxy)ethyl carbonate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "methyl iodide" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv) and tert-butyl 2-oxo-2-(tert-butoxy)ethyl carbonate (1.2 equiv) in anhydrous dichloromethane (DCM).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in anhydrous tetrahydrofuran (THF) and add methyl iodide (1.2 equiv).", "Step 5: Stir the reaction mixture at room temperature for 24 hours and then quench with saturated aqueous sodium bicarbonate solution.", "Step 6: Extract the organic layer with dichloromethane (DCM) and wash with brine.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product." ] }

CAS RN

2680539-19-7

Product Name

methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate

Molecular Formula

C13H16BrNO5

Molecular Weight

346.2

Purity

95

Origin of Product

United States

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